molecular formula C13H18N2O4 B2673218 N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396759-92-4

N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No. B2673218
M. Wt: 266.297
InChI Key: WSPCARNHOHPFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase 3 (JAK3). It has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Catalytic Activity Enhancement in Coupling Reactions

N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, as part of the N,N'-Bisoxalamides family, demonstrates effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This catalytic method enables coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines under low catalyst loadings and temperatures, making it significant for synthesizing pharmaceutically important compounds (Bhunia, S. V., Kumar, D. Ma, 2017).

Interaction with Cyclodextrins

Studies involving the interaction of similar furan compounds with cyclodextrins have led to insights into how these interactions can be harnessed for drug delivery systems. For example, complexes of furosemide with cyclodextrins have been characterized to understand how furan compounds engage with cyclodextrin cavities, providing a model for understanding the behavior of N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide in biological systems (Spamer, E., Müller, D. G., Wessels, P., Venter, J. P., 2002).

Energetic Material Development

Research into the assembly of diverse N-O building blocks, including furazan derivatives, has implications for the development of high-performance energetic materials. The study of 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives showcases the potential of furan-related compounds in creating materials with high density and excellent detonation properties, hinting at the broader applicative potential of N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide in energetic materials (Zhang, J., Shreeve, J., 2014).

Synthesis of Multisubstituted Protected 1-Naphthols

The gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes has been developed, offering a pathway to protected 1-naphthol derivatives. This method, leveraging furan compounds, provides an efficient access to important chemical structures with high stereoselectivities under mild conditions, indicating the utility of furan derivatives in complex organic syntheses (Wang, C., Chen, Y., Xie, X., Liu, J., Liu, Y., 2012).

properties

IUPAC Name

N'-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c16-11(9-5-6-19-8-9)7-14-12(17)13(18)15-10-3-1-2-4-10/h5-6,8,10-11,16H,1-4,7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPCARNHOHPFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

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